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Bovine Beta-defensin 3 -

Bovine Beta-defensin 3

Catalog Number: EVT-246840
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bovine Beta-defensin 3 is a member of the beta-defensin family, which consists of small, cationic antimicrobial peptides that play a crucial role in the innate immune response of mammals. These peptides are primarily produced in the epithelial tissues and serve as a first line of defense against microbial infections. Bovine Beta-defensin 3 is particularly notable for its antimicrobial properties, which are essential in protecting cattle from various pathogens, including bacteria and fungi.

Source

Bovine Beta-defensin 3 is predominantly expressed in the mammary gland, skin, and other epithelial tissues of cattle. Its expression is notably upregulated in response to infections, particularly in the context of mastitis, an inflammation of the mammary gland often caused by bacterial infection. The gene encoding Bovine Beta-defensin 3 is located on chromosome 27 of the bovine genome and is part of a larger family of defensin genes that exhibit varying expression patterns across different tissues and developmental stages .

Classification

Bovine Beta-defensin 3 belongs to the beta-defensin subfamily of defensins, characterized by six conserved cysteine residues that form three disulfide bonds. This structural feature is critical for their stability and function. The classification of defensins into alpha, beta, and theta types is based on their cysteine arrangement and structural characteristics. Bovine Beta-defensin 3 specifically falls under the beta-defensin category due to its distinct structural properties and biological functions .

Synthesis Analysis

Methods

The synthesis of Bovine Beta-defensin 3 can be achieved through various methods, including recombinant DNA technology and solid-phase peptide synthesis. Recombinant synthesis typically involves cloning the gene encoding Bovine Beta-defensin 3 into an expression vector, followed by transformation into a suitable host organism (often bacteria or yeast) for protein expression.

Technical Details:

  1. Gene Cloning: The gene encoding Bovine Beta-defensin 3 is amplified using polymerase chain reaction techniques and cloned into an expression vector.
  2. Transformation: The vector is introduced into a host organism (e.g., Escherichia coli) where it can replicate and express the peptide.
  3. Protein Purification: After expression, the peptide is purified using chromatographic techniques such as affinity chromatography or high-performance liquid chromatography.
  4. Solid-Phase Peptide Synthesis: Alternatively, solid-phase peptide synthesis can be employed where the peptide is assembled stepwise on a solid support using Fmoc chemistry, allowing for precise control over sequence and modifications .
Molecular Structure Analysis

Structure

Bovine Beta-defensin 3 consists of approximately 60 amino acids with a characteristic structure formed by three disulfide bonds between its six cysteine residues. This structure contributes to its stability and biological activity.

Data

The molecular weight of Bovine Beta-defensin 3 is approximately 6.76 kDa, with a theoretical isoelectric point around 11.47. The amino acid sequence includes hydrophobic regions that facilitate membrane interaction with target pathogens .

Chemical Reactions Analysis

Reactions

Bovine Beta-defensin 3 exhibits various chemical reactions that contribute to its antimicrobial activity. These include:

  1. Membrane Disruption: The peptide interacts with microbial membranes, leading to pore formation and subsequent cell lysis.
  2. Binding Interactions: It binds to lipopolysaccharides on bacterial surfaces, neutralizing their toxic effects and preventing infection.
  3. Cytokine Modulation: Bovine Beta-defensin 3 also influences immune responses by modulating cytokine production in immune cells .

Technical Details:

  • The antimicrobial activity can be quantified using minimum inhibitory concentration assays to determine effective concentrations against specific pathogens.
  • Structural studies using nuclear magnetic resonance or X-ray crystallography can elucidate detailed interactions at the molecular level.
Mechanism of Action

Process

The mechanism of action for Bovine Beta-defensin 3 involves several steps:

  1. Target Recognition: The peptide recognizes and binds to negatively charged components on microbial membranes.
  2. Membrane Insertion: Upon binding, it inserts itself into the lipid bilayer, forming pores that disrupt membrane integrity.
  3. Cell Lysis: This disruption leads to leakage of cellular contents and ultimately cell death.
  4. Immune Activation: Additionally, Bovine Beta-defensin 3 can recruit immune cells to sites of infection through chemotactic signaling .

Data

Studies have shown that Bovine Beta-defensin 3 has significant bactericidal activity against common mastitis pathogens such as Staphylococcus aureus and Escherichia coli, with minimum bactericidal concentrations reported in the low microgram per milliliter range .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 6.76 kDa
  • Amino Acid Length: About 60 amino acids
  • Isoelectric Point: Approximately 11.47
  • Stability Index: Indicates good stability under physiological conditions.

Chemical Properties

Bovine Beta-defensin 3 exhibits cationic properties due to its positive charge at physiological pH, which enhances its ability to interact with negatively charged microbial membranes.

Relevant analyses include:

  • Secondary Structure Predictions: Computational analyses suggest significant alpha-helical content contributing to its membrane interaction capabilities.
  • Hydrophobicity Profiles: These profiles indicate regions within the peptide that are crucial for its antimicrobial function .
Applications

Scientific Uses

Bovine Beta-defensin 3 has several applications in scientific research:

  1. Veterinary Medicine: It serves as a potential therapeutic agent for treating mastitis in dairy cattle by enhancing innate immunity.
  2. Biotechnology: Its antimicrobial properties are explored for developing new antimicrobial agents or coatings in medical devices.
  3. Genetic Studies: Understanding its genetic regulation can lead to improved breeding strategies for disease-resistant cattle populations.

The exploration of Bovine Beta-defensin 3 continues to provide insights into innate immunity mechanisms and potential applications in both veterinary and human medicine .

Introduction to Bovine Beta-defensin 3 in Innate Immunity

Role of Beta-defensins in Mammalian Antimicrobial Defense Systems

Beta-defensins constitute a phylogenetically ancient family of antimicrobial peptides characterized by a conserved six-cysteine motif (C1–C5, C2–C4, C3–C6 disulfide connectivity) that forms a triple-stranded β-sheet structure essential for stability and function [1] [9]. In mammals, these peptides are epithelium-derived or leukocyte-derived, providing rapid defense at environmental interfaces like the skin, respiratory tract, and mammary glands. Bovine species exhibit a remarkable expansion of the β-defensin gene family, with 57 genes identified—the largest repertoire among studied mammals—clustered primarily on chromosomes 13 and 27 [2] [5]. BBDB3, part of the chromosome 27 Cluster D, exemplifies the functional sophistication of this system.

The antimicrobial mechanism of BBDB3 involves electrostatic attraction to negatively charged microbial membranes, followed by membrane integration and pore formation, leading to osmotic lysis. Studies confirm its efficacy against major mastitis pathogens including Escherichia coli and Staphylococcus aureus at micromolar concentrations [1] [3]. Beyond direct killing, BBDB3 functions as an immune modulator:

  • Chemoattraction: It recruits dendritic cells and T-cells via CCR6 receptor binding, bridging innate and adaptive immunity [4].
  • Cytokine Induction: BBDB3 upregulates IL-18 and IFN-γ in mammary tissues, amplifying local immune responses [5].
  • Biofilm Disruption: It penetrates extracellular polymeric matrices of pathogens like Prototheca wickerhamii, enhancing bacterial exposure to immune cells [1].
  • Table 1: Structural and Functional Features of Bovine Beta-Defensin 3 (BBDB3)
    PropertyBBDB3 CharacteristicsFunctional Significance
    Gene LocationChromosome 27, Cluster DCo-regulated expression with defensin paralogs
    Peptide Length38-42 amino acidsOptimal for membrane insertion and pore formation
    Disulfide BondsC1–C5, C2–C4, C3–C6Stabilizes β-sheet structure; confers protease resistance
    Charge (pH 7)+4 to +9Electrostatic attraction to microbial membranes
    Key Antimicrobial TargetsE. coli, S. aureus, C. albicans, enveloped virusesBroad-spectrum protection against mastitis pathogens
    Immunomodulatory RolesDendritic cell recruitment, TLR4 signaling modulationEnhances adaptive immune responses

BBDB3 expression is constitutive in mammary tissue but significantly inducible by pathogens via TLR4/NF-κB and MAPK pathways. Lipopolysaccharide (LPS) from Gram-negative bacteria upregulates BBDB3 transcription 8-fold within 4 hours in bovine mammary epithelial cells (bMECs), demonstrating its responsiveness to infection [5]. Hormonal and dietary factors further modulate its expression; for instance, vitamin D3 enhances BBDB3 promoter activity through vitamin D response elements (VDREs), while dietary energy restriction suppresses it [5].

Evolutionary Significance of BBDB3 in Bovine Species

The genomic architecture of bovine β-defensins reveals a compelling evolutionary trajectory driven by pathogen-mediated selection. Ruminants lack functional α-defensins—a deficiency compensated by a massive expansion of the β-defensin family through repeated gene duplication events [2] [9]. BBDB3 resides within a dynamic genomic region on chromosome 27 harboring 30 β-defensin genes spanning 1.9 Mb, a locus shaped by positive selection and non-allelic homologous recombination [2] [9]. Phylogenetic analyses demonstrate that ruminant β-defensins form a monophyletic clade distinct from those of primates and rodents, with an estimated divergence time of ~60 million years, coinciding with the evolution of foregut fermentation [2] [4].

This expansion aligns with the "niche adaptation" hypothesis, wherein the development of the rumen—a microbiome-rich environment—demanded enhanced immune surveillance [2]. BBDB3 and its paralogs exhibit accelerated evolutionary rates at specific codons, particularly in the N-terminal domain responsible for membrane interaction. For example, residue positions 10–15 show dN/dS ratios >1, indicating selection for functional diversification against evolving pathogens [2] [9]. Copy number variation (CNV) further enhances population-level adaptability; cattle populations exhibit 2–8 copies of the chromosome 27 defensin cluster, correlating with microbial load tolerance in the rumen [9].

  • Table 2: Evolutionary Dynamics of Beta-Defensin Genes Across Species
    SpeciesTotal β-Defensin GenesMajor Genomic ClustersSelection PressuresUnique Adaptations
    Bovine57Chr 27 (30 genes), Chr 13 (19)Strong positive selection (dN/dS >1)Expansion compensates for α-defensin loss
    Human488p23.1, 20p13, 20q11.1Balancing selectionDEFB103 mutation influences skin pigmentation
    Avian14MicrochromosomesModerate positive selectionReduced repertoire
    Murine48Chromosome 2Gene loss in specific subfamiliesTheta-defensin pseudogenization

Notably, Bos indicus (zebu cattle) displays higher sequence polymorphism in BBDB3 alleles compared to Bos taurus (taurine cattle), correlating with enhanced mastitis resistance in indicine breeds under tropical conditions [3]. This variation arises from millennia of natural (rather than artificial) selection, preserving rare alleles that confer resilience against region-specific pathogens. Functional studies show that indicine-specific BBDB3 variants (e.g., Arg38Trp) exhibit 30% greater bactericidal activity against Streptococcus agalactiae [3].

BBDB3 as a Paradigm for Host-Pathogen Coevolution Studies

Host-pathogen coevolution operates as a relentless "arms race", wherein defensive innovations in hosts select for counter-adaptations in pathogens. BBDB3 provides a tractable model for studying this dynamic due to its gene-for-gene interactions with pathogens and genomic plasticity. Experimental coevolution studies using Bacillus thuringiensis and Caenorhabditis elegans demonstrate that sustained host-pathogen interaction selectively favors high-virulence genotypes in pathogens and amplified defensin copy numbers in hosts [7]. In cattle, sigma virus experiments reveal 4-fold higher genetic variance in susceptibility to coevolved viruses versus novel ones, attributable to major-effect resistance alleles like those regulating BBDB3 expression [8].

Pathogens deploy multiple strategies to circumvent BBDB3:

  • Proteolytic Degradation: Staphylococcus aureus aureolysin cleaves BBDB3 at His36–Ser37, reducing its efficacy 5-fold [5].
  • Membrane Modification: E. coli upregulates capsular polysaccharides to shield membrane phospholipids, diminishing electrostatic attraction [1].
  • Biofilm Production: Prototheca spp. encase in extracellular matrices, reducing BBDB3 penetration by 70% [1].

Despite these tactics, BBDB3 maintains effectiveness due to its mechanistic diversity and low resistance cost. Unlike classical antibiotics, its membrane-targeting mechanism necessitates multiple microbial mutations for resistance, often compromising pathogen fitness. For instance, E. coli mutants resistant to BBDB3 exhibit 40% reduced growth rates due to membrane rigidity [1].

  • Table 3: BBDB3 in Host-Pathogen Coevolution: Key Resistance Dynamics
    Coevolutionary PhaseHost AdaptationPathogen CountermeasureEvidence
    RecognitionBBDB3 N-terminal diversificationLPS O-antigen modificationAltered electrostatic repulsion in E. coli mutants
    Membrane AttackEnhanced cationic charge (Arg/Lys)Cardiolipin membrane remodeling3-fold BBDB3 resistance in S. aureus
    Immune SynergySynergism with cathelicidinsSecretion of protease aureolysinCleaves BBDB3 at His36-Ser37 bond
    Population ResistanceCopy number variation (CNV) in DEFB genesGenome reduction to minimize targetsHigher BBDB3 efficacy against low-GC% pathogens

Field studies corroborate these dynamics: dairy herds with high BBDB3 copy number haplotypes exhibit 50% lower S. aureus mastitis incidence [3] [5]. This illustrates how balancing selection maintains defensive polymorphisms—while high BBDB3 expression protects against infection, metabolic costs may reduce milk yield in pathogen-free environments [3].

Properties

Product Name

Bovine Beta-defensin 3

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